2-Bromo-8-fluoro-imidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-8-fluoro-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 2-Bromo-8-fluoro-imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ multicomponent reactions, condensation reactions, and intramolecular cyclizations to construct this compound .
Chemical Reactions Analysis
2-Bromo-8-fluoro-imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, leading to the formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Metal-free oxidation strategies are often employed to introduce functional groups onto the imidazo[1,2-a]pyridine scaffold.
Radical Reactions: These reactions are facilitated by transition metal catalysts and result in the formation of various functionalized derivatives.
Scientific Research Applications
2-Bromo-8-fluoro-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-8-fluoro-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the initial iodine-catalyzed condensation between the ketone and exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization .
Comparison with Similar Compounds
2-Bromo-8-fluoro-imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2-Ethyl-6-chloro-imidazo[1,2-a]pyridine: Known for its improved potency against extracellular and intracellular Mycobacterium tuberculosis.
Unsubstituted imidazole fragment: Used as a cardiotonic agent.
2-Substituted analgesic miroprofen: Known for its analgesic properties.
Anticancer agent zolimidine: Used in cancer treatment.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-8-fluoroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4-11-3-1-2-5(9)7(11)10-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUVXCKJFDSDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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